N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
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Overview
Description
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a butanamide group
Mechanism of Action
Target of Action
The primary target of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as 1T-LSD, is the serotonin receptor . This compound is an acylated derivative of lysergic acid diethylamide (LSD), a well-known serotonergic hallucinogen .
Mode of Action
1T-LSD interacts with the serotonin receptor, similar to its parent compound LSD. It binds to the receptor and induces a series of biochemical reactions that lead to its hallucinogenic effects . The exact mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 1T-LSD are those involved in the neurotransmission of serotonin. By binding to the serotonin receptor, 1T-LSD can alter the normal signaling pathways of this neurotransmitter, leading to changes in perception, thought, and mood .
Pharmacokinetics
It is known that the compound is often distributed on blotter paper and is typically administered orally . The amount of 1T-LSD in individual units from one sheet was determined to be 87–100 μg per unit
Result of Action
The molecular and cellular effects of 1T-LSD’s action are primarily its hallucinogenic effects, which are believed to result from its interaction with the serotonin receptor . These effects can include altered perception, thought, and mood.
Action Environment
The action, efficacy, and stability of 1T-LSD can be influenced by various environmental factors. For example, the method of administration can affect the onset and intensity of its effects . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Cellular Effects
Given the broad range of biological activities associated with thiophene derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr reaction for the thiophene ring formation and subsequent coupling reactions to introduce the quinoline and butanamide groups. Optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene-1,1-dioxide, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and quinoline derivatives, such as:
- Thiophene-2-carboxamide
- Quinoline-2-carboxylic acid
- N-(thiophene-2-carbonyl)quinoline
Uniqueness
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-8-9-15-13(12-14)6-3-10-20(15)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWNPBBQJAAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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